Naphthofuran vs. Benzofuran Core: Molecular Weight and Predicted Lipophilicity Differentiation
The target compound possesses a naphtho[1,2-b]furan core (tricyclic), whereas its closest commercially available benzofuran analog—ethyl 5-[(mesitylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate (CAS 301337-74-6)—contains a bicyclic benzofuran core. The additional fused benzene ring in the naphthofuran system increases molecular weight from 401.5 to 451.5 g/mol and is expected to elevate logP by approximately 1.0–1.5 units based on fragment-based calculation, translating to a measurable difference in lipophilicity-driven properties such as aqueous solubility and membrane partitioning . This core difference alters the compound's pharmacokinetic and physicochemical profile independently of the sulfonamide substituent.
| Evidence Dimension | Molecular weight and core scaffold architecture |
|---|---|
| Target Compound Data | 451.5 g/mol; naphtho[1,2-b]furan (tricyclic) core |
| Comparator Or Baseline | Ethyl 5-[(mesitylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate (CAS 301337-74-6): 401.5 g/mol; benzofuran (bicyclic) core |
| Quantified Difference | 50.0 g/mol increase; addition of one fused benzene ring; estimated ΔlogP ≈ +1.0–1.5 |
| Conditions | Predicted physicochemical properties based on molecular formula and fragment contributions |
Why This Matters
A 50 Da mass increase and expected higher lipophilicity directly impact solubility, permeability, and protein binding—parameters critical for selecting the appropriate analog in medicinal chemistry or biochemical assay development.
